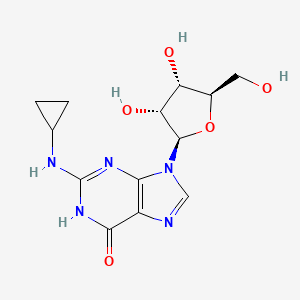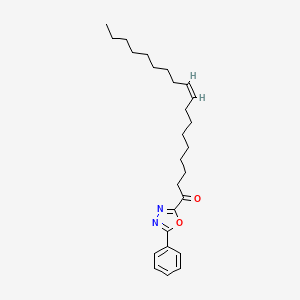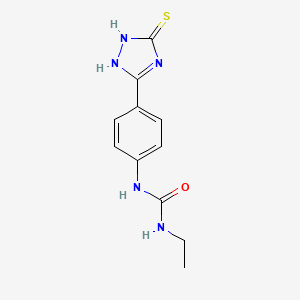
1H-1,2,4-Triazole-3-thiol, 5-(4-(3-ethylureido)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole-3-thiol, 5-(4-(3-ethylureido)phenyl)- is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is known for its unique structure, which includes a thiol group and an ethylureido-substituted phenyl ring
Vorbereitungsmethoden
The synthesis of 1H-1,2,4-Triazole-3-thiol, 5-(4-(3-ethylureido)phenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 1H-1,2,4-triazole-3-thiol with 4-(3-ethylureido)phenyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1H-1,2,4-Triazole-3-thiol, 5-(4-(3-ethylureido)phenyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding reduced products.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogenated compounds to form substituted triazoles. Common reagents for these reactions include alkyl halides and aryl halides.
S-Alkylation: The thiol group can undergo S-alkylation to form S-substituted derivatives using alkylating agents such as alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole-3-thiol, 5-(4-(3-ethylureido)phenyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: The compound is used in the design of probes for detecting biomolecules such as DNA markers.
Medicine: Triazole derivatives, including this compound, are investigated for their potential as antimicrobial and antifungal agents. Their ability to inhibit specific enzymes and proteins makes them promising candidates for drug development.
Industry: The compound is used in the synthesis of polymers and materials with specific properties
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole-3-thiol, 5-(4-(3-ethylureido)phenyl)- involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The triazole ring can also interact with metal ions, affecting their catalytic properties. These interactions can modulate various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazole-3-thiol, 5-(4-(3-ethylureido)phenyl)- can be compared with other triazole derivatives such as:
1H-1,2,4-Triazole-3-thiol: This compound lacks the ethylureido-substituted phenyl ring and has different chemical properties and applications.
5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol: This compound has a pyridyl group instead of the ethylureido-substituted phenyl ring, leading to different reactivity and applications.
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol:
Eigenschaften
CAS-Nummer |
4922-56-9 |
|---|---|
Molekularformel |
C11H13N5OS |
Molekulargewicht |
263.32 g/mol |
IUPAC-Name |
1-ethyl-3-[4-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)phenyl]urea |
InChI |
InChI=1S/C11H13N5OS/c1-2-12-10(17)13-8-5-3-7(4-6-8)9-14-11(18)16-15-9/h3-6H,2H2,1H3,(H2,12,13,17)(H2,14,15,16,18) |
InChI-Schlüssel |
GBHVXQDHKMTGLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC(=S)NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



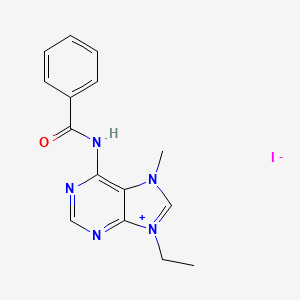
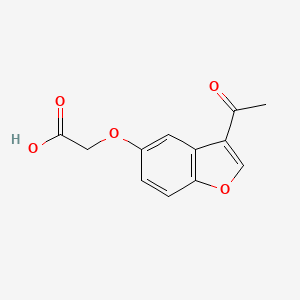
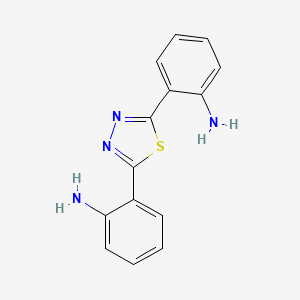
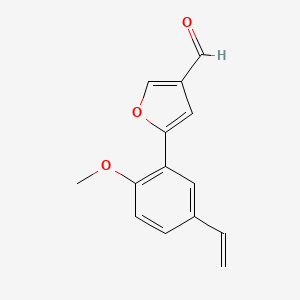
![5-Amino-3-butyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12919632.png)
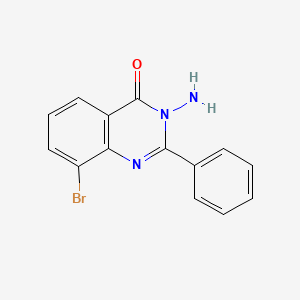

![5-Chloro-N-(2-methylpropyl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12919652.png)
![6-Amino-4-[(3,4-dimethylphenyl)amino]pyrimidin-2(1h)-one](/img/structure/B12919659.png)
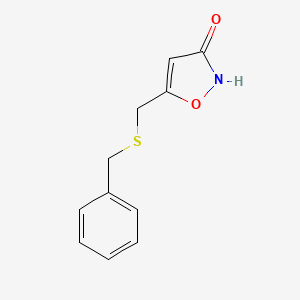
![1-{[6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-yl]methyl}pyrrolidin-3-one](/img/structure/B12919671.png)
